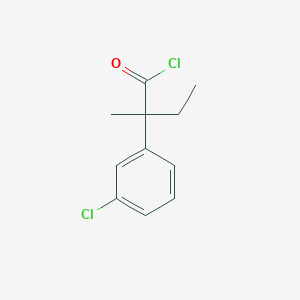
2-(3-Chlorophenyl)-2-methylbutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-2-methylbutanoyl chloride is an organic compound with the molecular formula C11H12ClO. It is a derivative of butanoyl chloride, where the butanoyl group is substituted with a 3-chlorophenyl and a methyl group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-methylbutanoyl chloride typically involves the acylation of 3-chlorophenylacetic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Material: 3-chlorophenylacetic acid
Reagent: Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
Conditions: Anhydrous solvent (e.g., dichloromethane), reflux temperature
The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-2-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(3-Chlorophenyl)-2-methylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-2-methylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: For the development of potential drug candidates.
Material Science: In the synthesis of polymers and advanced materials.
Biological Studies: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-2-methylbutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic sites. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenyl)acetyl chloride: Similar structure but lacks the methyl group on the butanoyl chain.
2-(4-Chlorophenyl)-2-methylbutanoyl chloride: Similar structure but with a chlorine atom at the para position of the phenyl ring.
2-(3-Bromophenyl)-2-methylbutanoyl chloride: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorophenyl)-2-methylbutanoyl chloride is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the methyl group on the butanoyl chain. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C11H12Cl2O |
|---|---|
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-2-methylbutanoyl chloride |
InChI |
InChI=1S/C11H12Cl2O/c1-3-11(2,10(13)14)8-5-4-6-9(12)7-8/h4-7H,3H2,1-2H3 |
Clave InChI |
WEDKRLVPKSMJTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC(=CC=C1)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


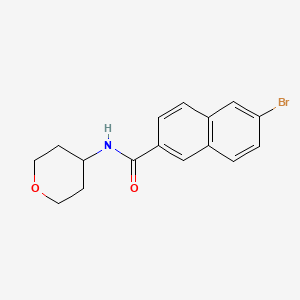
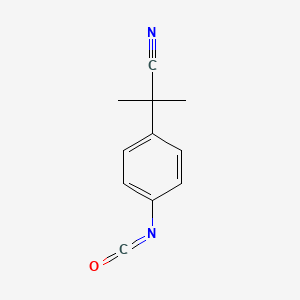

![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
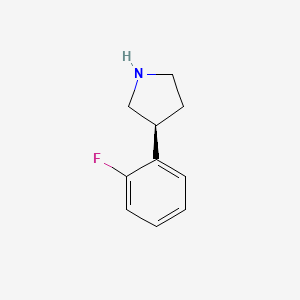
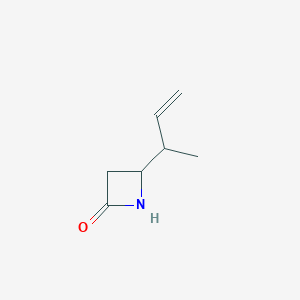
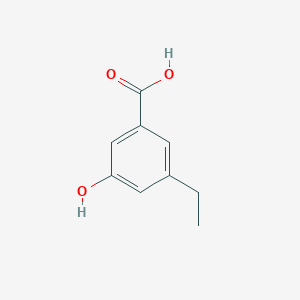
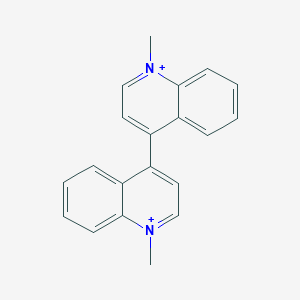

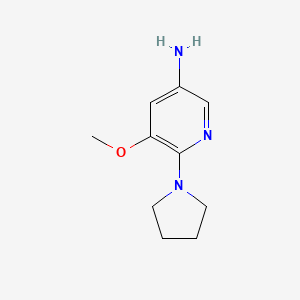
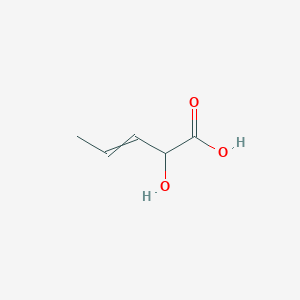
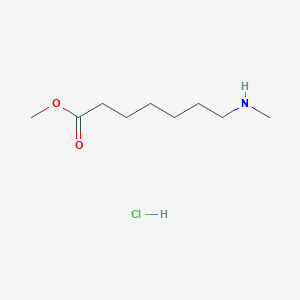
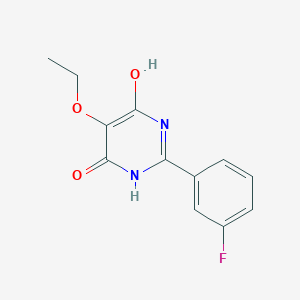
![Ethyl 2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-(hydroxyimino)acetate](/img/structure/B13888088.png)
